7-Hydroxy-6H-benzoannulen-6-one is an organic compound classified within the benzoannulene family. It features a fused ring system that integrates a benzene ring with a seven-membered cyclic structure, contributing to its unique chemical properties and reactivity. The compound is recognized for its potential applications in various scientific fields, including organic chemistry and medicinal research.
7-Hydroxy-6H-benzoannulen-6-one is classified as a polycyclic aromatic compound. Its molecular formula is , indicating the presence of carbon, hydrogen, and oxygen atoms. This classification highlights its relevance in studies related to aromatic compounds and their derivatives.
The synthesis of 7-Hydroxy-6H-benzoannulen-6-one typically involves multi-step organic reactions. One prevalent method includes:
This method emphasizes the importance of controlled reaction conditions to achieve high yields of the desired product.
The molecular structure of 7-Hydroxy-6H-benzoannulen-6-one can be represented using various structural notations:
InChI=1S/C11H8O2/c12-11-7-5-9-3-1-2-4-10(9)6-8-11/h1-4H,5-8H2
MRLBDJHIJZHYMK-UHFFFAOYSA-N
C1CC2=CC=CC=C2CCC1=O
These representations provide insight into the compound's connectivity and spatial arrangement of atoms, crucial for understanding its chemical behavior .
The molecular weight of 7-Hydroxy-6H-benzoannulen-6-one is approximately which influences its reactivity and interactions with other chemical species .
7-Hydroxy-6H-benzoannulen-6-one can undergo several types of chemical reactions:
Common reagents used in these reactions include:
These reactions contribute to the versatility of 7-Hydroxy-6H-benzoannulen-6-one in synthetic organic chemistry .
The mechanism of action for 7-Hydroxy-6H-benzoannulen-6-one primarily involves its interactions at a molecular level during chemical reactions. For instance:
Understanding these mechanisms is vital for predicting the outcomes of synthetic pathways involving this compound .
7-Hydroxy-6H-benzoannulen-6-one exhibits typical characteristics associated with aromatic compounds:
Key chemical properties include:
These properties are essential for researchers when considering applications in both laboratory and industrial settings .
The applications of 7-Hydroxy-6H-benzoannulen-6-one are diverse:
These applications highlight the significance of 7-Hydroxy-6H-benzoannulen-6-one in advancing scientific knowledge and practical innovations across multiple disciplines .
CAS No.: 69-43-2
CAS No.: 7621-14-9
CAS No.: 9003-39-8
CAS No.:
CAS No.: 21687-36-5
CAS No.: 12640-81-2